N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide is a compound belonging to the class of benzoxazoles, which are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
The synthesis of N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide typically involves the base-catalyzed cyclization of o-hydroxyphenylketoximes. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the cyclization process .
Chemical Reactions Analysis
N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium borohydride for reductions, and potassium permanganate or chromium trioxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex benzoxazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide can be compared with other benzoxazole derivatives such as:
N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide: This compound lacks the nitro group, which may result in different biological activities and reactivity.
N-[3-(aminomethyl)-benzyl]acetamide:
The presence of the nitro group in this compound makes it unique and potentially more versatile in terms of its chemical and biological activities .
Properties
IUPAC Name |
N-[3-(chloromethyl)-7-nitro-1,2-benzoxazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c1-5(15)12-6-2-7-8(4-11)13-18-10(7)9(3-6)14(16)17/h2-3H,4H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIPRRKNWCKXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C1)[N+](=O)[O-])ON=C2CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.